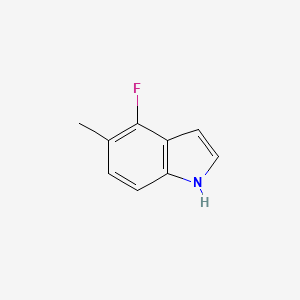
4-fluoro-5-methyl-1H-indole
Descripción general
Descripción
4-fluoro-5-methyl-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Fluorescence in Biomolecule Monitoring
Partitioning and Localization of Environment-Sensitive Indoles in Lipid Membranes : A study demonstrated that certain indole derivatives, known for their environment-sensitive fluorescence, become highly fluorescent upon interacting with phospholipid vesicles. This property is utilized to monitor the local structure and dynamics of biomolecules, offering insights into membrane partitioning and the localization within lipid bilayers through fluorescence measurements and molecular dynamics simulations (Kyrychenko et al., 2010).
Inhibitory Properties in HIV Research
Discovery of Novel HIV-1 Attachment Inhibitors : Research into indole derivatives has led to the discovery of compounds that interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, showcasing the therapeutic potential of indole derivatives in developing new antiviral drugs (Wang et al., 2003).
Chemical Synthesis and Functionalization
Synthesis and Functionalization of Indoles : The indole nucleus is a significant component of many biologically active compounds. Research has focused on the synthesis and functionalization of indoles, particularly through palladium-catalyzed reactions, underlining the versatility of indoles in chemical synthesis (Cacchi & Fabrizi, 2005).
Antimicrobial Activity
Antibacterial and Antifungal Properties of Indole Derivatives : A study on 5-Fluoro-1H-indole-2,3-dione-triazoles has indicated significant antimicrobial potency, suggesting that such compounds can be potent antibacterial and antifungal agents, opening avenues for new treatments against microbial infections (Deswal et al., 2020).
Nucleophilic Reactivities
Nucleophilic Reactivities of Indoles : The study of the nucleophilic reactivities of various indole derivatives provides crucial insights into their chemical behavior, offering valuable information for developing new chemical reactions and synthesis pathways (Lakhdar et al., 2006).
Propiedades
IUPAC Name |
4-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQRBRRFDUJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379126 | |
| Record name | 4-Fluoro-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-methyl-1H-indole | |
CAS RN |
537013-49-3 | |
| Record name | 4-Fluoro-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
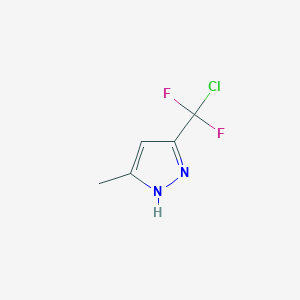
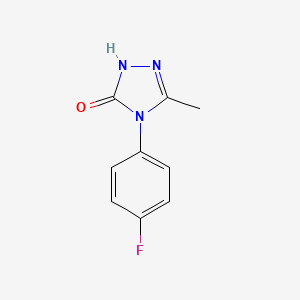
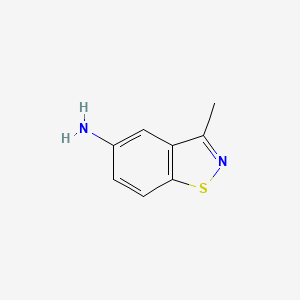
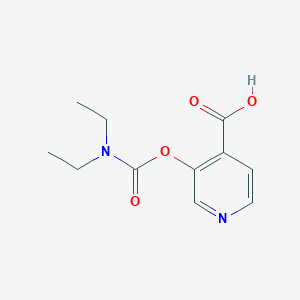
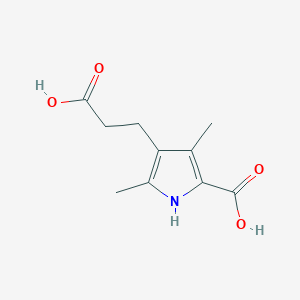
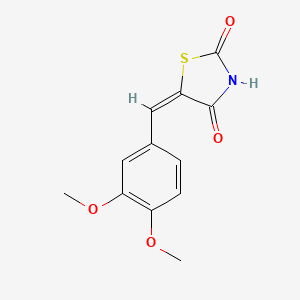
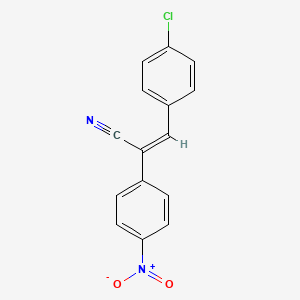
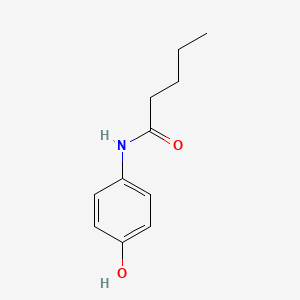
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)
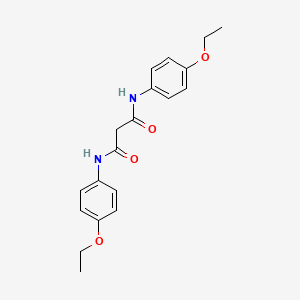
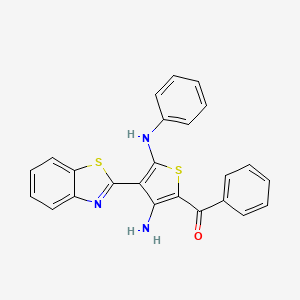
![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)